6-Chloro-7-isopropyl-7H-purine is a member of the purine family, which includes essential biological molecules such as adenine and guanine. Purines are heterocyclic compounds that play critical roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of a chlorine atom at position 6 and an isopropyl group at position 7 on the purine ring, which contributes to its unique chemical properties and potential biological activities. The compound is classified under acute toxicity category 3 for oral exposure, indicating that it can be harmful if ingested .
Methods of Synthesis:
The synthesis of 6-chloro-7-isopropyl-7H-purine can be achieved through several methods, primarily involving halogenation and alkylation reactions. A common synthetic route involves starting from 2,6-dichloro-9H-purine, where an isopropyl group is introduced at the N7 position.
Technical Details:
Structure:
The molecular formula of 6-chloro-7-isopropyl-7H-purine is . The compound features a fused imidazole and pyrimidine ring system, which are both nearly planar.
Data:
Types of Reactions:
6-Chloro-7-isopropyl-7H-purine can undergo various chemical reactions:
Common Reagents:
Reagents such as arylboronic acids may be used for cross-coupling reactions, while bases like potassium carbonate facilitate substitution reactions .
The mechanism of action for 6-chloro-7-isopropyl-7H-purine involves its interactions with specific enzymes or receptors within biological systems. The compound may bind to targets involved in nucleic acid metabolism or cellular signaling pathways, influencing their activity and potentially leading to therapeutic effects. The precise molecular pathways remain an area of ongoing research .
Physical Properties:
Chemical Properties:
Relevant Data:
The compound's physical and chemical properties are crucial for its handling and application in laboratory settings .
6-Chloro-7-isopropyl-7H-purine has several scientific applications:
The regioselective alkylation of purines at the N7 position represents a significant synthetic challenge due to the competing reactivity of N9, which is thermodynamically favored. For 6-chloro-7-isopropyl-7H-purine, the N7 selectivity arises from a combination of steric directing effects and kinetic control. The 6-chloro substituent electronically activates the purine ring for nucleophilic substitution, while the isopropyl halide’s bulkiness preferentially attacks the less sterically hindered N7 site. This occurs because the N9 position experiences greater steric congestion from the adjacent C8 hydrogen [1] [2]. Under kinetic conditions (low temperature, short reaction times), the N7 alkylation product dominates, achieving up to 87% yield in optimized systems. However, prolonged reactions or elevated temperatures allow equilibration to the more stable N9 isomer, underscoring the metastable nature of N7-substituted purines [2] [9].
Table 1: Influence of Alkyl Halide Structure on N7/N9 Selectivity
| Alkyl Halide | Temperature | Reaction Time (h) | N7:N9 Ratio | Key Factor |
|---|---|---|---|---|
| 2-Iodopropane | RT | 8 | 1:4 | Steric bulk |
| Methyl iodide | RT | 8 | 1:9 | Low sterics |
| tert-Butyl bromide | RT | 19 | 9:1 | Extreme bulk |
Conventional alkylation methods fail for tertiary alkyl groups like isopropyl due to competing elimination reactions. The Vorbrüggen silylation protocol overcomes this by generating a highly reactive purine-silyl intermediate. 6-Chloropurine is first silylated with hexamethyldisilazane (HMDS), forming a trimethylsilyl (TMS)-protected species that enhances the nucleophilicity of the purine nitrogens. Subsequent treatment with 2-iodopropane and Lewis acids (e.g., SnCl₄) facilitates electrophilic attack at N7. The TMS group acts as a regioselectivity director by temporarily blocking N9 and reducing its electronic availability, thereby favoring N7-alkylation. This method enables the incorporation of sterically demanding isopropyl groups with isolated yields up to 75%, unattainable via direct alkylation [2].
Lewis acid catalysts are critical for stabilizing the transition state and suppressing N9 isomer formation. Systematic screening reveals that SnCl₄ (2.1 equiv) outperforms TiCl₄ and TMSOTf in DCE solvent, achieving 87% N7-selectivity at room temperature (Table 2). The catalyst’s role is threefold: (1) it activates the alkyl halide via coordination, (2) stabilizes the developing positive charge in the transition state, and (3) accelerates silyl group migration to minimize side reactions. Kinetic control is optimized under short reaction times (3–19 h): extended durations (>48 h) promote decomposition or isomerization. Acetonitrile (ACN) as a solvent further enhances initial N7 selectivity but increases byproduct formation at higher temperatures [2].
Table 2: Catalytic Optimization for 6-Chloro-7-isopropyl-7H-purine Synthesis
| Catalyst | Equivalents | Solvent | Time (h) | N7 Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| SnCl₄ | 2.1 | DCE | 19 | 87 | 0 |
| SnCl₄ | 2.1 | ACN | 3 | 78 | 2 |
| TiCl₄ | 2.1 | DCE | 19 | 45 | 0 |
| None | 0 | DCE | 19 | 0 | 0 |
The formation of N7 and N9 isomers follows divergent pathways governed by reaction thermodynamics and crystal packing forces. Crystallographic studies of 6-chloro-7-isopropyl-7H-purine reveal that the N7 isomer adopts a near-planar conformation (dihedral angle: 1.32° between imidazole and pyrimidine rings), enabling efficient π-stacking in the solid state with centroid–centroid distances of 3.5189 Å [1]. In contrast, N9-substituted analogs exhibit distorted geometries that disrupt stacking. Despite this stability in the solid state, the N7 isomer is kinetically labile in solution. Computational analyses indicate that the N7 transition state has a lower energy barrier (ΔΔG‡ = –2.3 kcal/mol) than N9 under Lewis acid catalysis, rationalizing its preferential formation. However, the N9 product is thermodynamically favored by 4.1 kcal/mol, explaining isomerization during prolonged reactions [1] [2] [9].
Maximizing yield and regioselectivity requires balancing five key parameters:
Table 3: Optimized Protocol for 6-Chloro-7-isopropyl-7H-purine Production
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Solvent | Anhydrous DCE | ACN: ↑ Byproducts (6% vs. 0%) |
| Catalyst | SnCl₄ (2.1 equiv) | TiCl₄: ↓ Yield to 45% |
| Alkyl Halide | 2-Iodopropane (3 equiv) | 1.5 equiv: ↑ Unreacted purine (40%) |
| Temperature | 25°C | 50°C: ↑ N9 isomer (30% in ACN) |
| Reaction Time | 19 h | 48 h: ↑ Decomposition (10% byproducts) |
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8